molecular formula C9H10O B1625689 Phenylacetone-d5 CAS No. 947-14-8

Phenylacetone-d5

Cat. No. B1625689
CAS RN: 947-14-8
M. Wt: 139.21 g/mol
InChI Key: QCCDLTOVEPVEJK-WRMAMSRYSA-N
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Patent
US07728018B2

Procedure details

1-Phenyl-propan-2-one (40.8 g) was dissolved in 200 ml of MeOH. Formaline (37%) (79 mL), piperidine (4 ml) and HOAc (4 ml) where added and de reaction was stirred for 3 h at 60° C. The reaction mixture was evaporated to dryness under reduced pressure. The residue was taken up in diethyl ether, and extracted with water. The organic layer was washed with 1M HCl, dried over MgSO4 and evaporated under reduced pressure to yield 36.3 g of a yellow liquid. 1H NMR (400 MHz, CDCl3) δ 2.41 (s, 3H), 5.87 (s, 1H), 6.18 (s, 1H), 7.24-7.40 (m, 5H).
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.N1CCCC[CH2:14]1.CC(O)=O>CO>[C:1]1([C:7](=[CH2:14])[C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
79 mL
Type
reactant
Smiles
C=O
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with water
WASH
Type
WASH
Details
The organic layer was washed with 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.